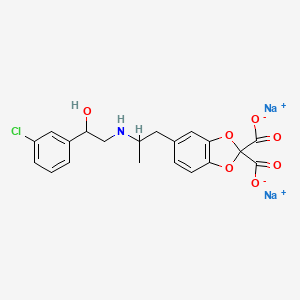

CL 316243 disodium salt

Overview

Description

CL 316243 disodium salt is a potent and highly selective β3-adrenoceptor agonist . It is more than 10,000-fold selective over β1 and β2 receptors . It increases brown adipose tissue thermogenesis and metabolic rate, and decreases blood insulin and glucose levels following oral administration in vivo .

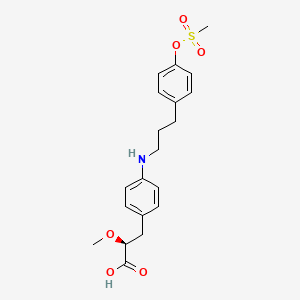

Molecular Structure Analysis

The chemical name of CL 316243 disodium salt is 5-[(2R)-2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt . Its molecular formula is C20H18ClNNa2O7 and it has a molecular weight of 465.8 .Physical And Chemical Properties Analysis

CL 316243 disodium salt is a pale yellow powder . It is soluble in water to 100 mM .Scientific Research Applications

Selective β3-Adrenoceptor Agonist

CL 316243 disodium salt is a potent and highly selective β3-adrenoceptor agonist . It has an EC50 value of 3 nM, making it over 10,000-fold selective over β1 and β2 receptors .

Brown Adipose Tissue Thermogenesis

One of the significant applications of CL 316243 disodium salt is its ability to increase brown adipose tissue thermogenesis . This process is crucial for maintaining body temperature, especially in response to cold and diet.

Metabolic Rate Enhancement

CL 316243 disodium salt can enhance the metabolic rate . By stimulating the β3-adrenoceptor, it increases the overall metabolism, which can have various implications in weight management and energy utilization.

Blood Insulin Level Reduction

Another important application of CL 316243 disodium salt is its ability to decrease blood insulin levels following oral administration in vivo . This property could be beneficial in managing conditions like diabetes.

Blood Glucose Level Reduction

In addition to reducing insulin levels, CL 316243 disodium salt also decreases blood glucose levels . This could potentially help in the treatment and management of hyperglycemia and diabetes.

Food Consumption Increase

CL 316243 disodium salt has been observed to significantly increase food consumption after 7 days of treatment . This could be useful in situations where increased food intake is desirable, such as in cases of malnutrition or eating disorders.

Body Core Temperature Increase

The compound also increases body core temperatures . This effect could have potential applications in managing conditions related to body temperature.

Respiratory Quotient Reduction

Finally, CL 316243 disodium salt has been found to decrease the respiratory quotient by 14% . This change indicates a shift in the type of substrates being metabolized, which could have implications in weight management and metabolic studies.

Mechanism of Action

Target of Action

The primary target of CL 316243 disodium salt is the β3-adrenoceptor . This receptor is a part of the adrenergic receptor family, which plays a crucial role in the sympathetic nervous system. The β3-adrenoceptor is predominantly found in brown adipose tissue and is involved in thermogenesis and metabolic rate regulation .

Mode of Action

CL 316243 disodium salt acts as a highly selective agonist for the β3-adrenoceptor . It binds to this receptor and triggers a response, leading to an increase in brown adipose tissue thermogenesis and metabolic rate . The compound’s selectivity for the β3-adrenoceptor is over 10000-fold higher than for the β1 and β2 receptors .

Biochemical Pathways

Upon activation of the β3-adrenoceptor, CL 316243 disodium salt stimulates a series of biochemical pathways that lead to increased thermogenesis in brown adipose tissue . This process involves the upregulation of uncoupling protein 1 (UCP1), which dissipates the proton gradient generated in the mitochondria during respiration, leading to heat production instead of ATP synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The activation of the β3-adrenoceptor by CL 316243 disodium salt leads to several physiological effects. It increases brown adipose tissue thermogenesis and the metabolic rate . Additionally, it has been observed to decrease blood insulin and glucose levels following oral administration in vivo .

properties

IUPAC Name |

disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZBPOHHSBDTJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNNa2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CL 316243 disodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)